molecular formula C14H16ClNO2S2 B14559293 3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate CAS No. 61998-19-4

3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate

Cat. No.: B14559293
CAS No.: 61998-19-4
M. Wt: 329.9 g/mol
InChI Key: IGXBNPCJWOXHFG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by the addition of 4-chlorobenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Additionally, its antioxidant properties may help in scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-3-oxopropyl morpholine-4-carbodithioate is unique due to the presence of both the 4-chlorophenyl group and the morpholine-4-carbodithioate moiety

Properties

CAS No.

61998-19-4

Molecular Formula

C14H16ClNO2S2

Molecular Weight

329.9 g/mol

IUPAC Name

[3-(4-chlorophenyl)-3-oxopropyl] morpholine-4-carbodithioate

InChI

InChI=1S/C14H16ClNO2S2/c15-12-3-1-11(2-4-12)13(17)5-10-20-14(19)16-6-8-18-9-7-16/h1-4H,5-10H2

InChI Key

IGXBNPCJWOXHFG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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